Product packaging for 8-Methyl-1,5-naphthyridin-4(1H)-one(Cat. No.:CAS No. 1099792-23-0)

8-Methyl-1,5-naphthyridin-4(1H)-one

Cat. No.: B1505341
CAS No.: 1099792-23-0
M. Wt: 160.17 g/mol
InChI Key: MXRZEMVREZXQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methyl-1,5-naphthyridin-4(1H)-one is a high-purity, solid organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to the 1,5-naphthyridine family of heterocyclic compounds, which are diazanaphthalenes consisting of two fused pyridine rings . This scaffold is of significant importance in medicinal chemistry and chemical research due to its versatile applications. The 1,5-naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. Research indicates that 1,5-naphthyridines exhibit notable pharmacological properties, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They have been investigated for potential use in treating cardiovascular, central nervous system, and hormonal diseases . As such, this compound serves as a valuable synthetic intermediate or building block for the development of novel therapeutic agents. Beyond medicinal chemistry, 1,5-naphthyridine derivatives find applications in material science. They are studied for their use as ligands in analytical chemistry, hydrogen acceptors, and as components in organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . The compound is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1505341 8-Methyl-1,5-naphthyridin-4(1H)-one CAS No. 1099792-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-4-11-9-7(12)3-5-10-8(6)9/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRZEMVREZXQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704632
Record name 8-Methyl-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099792-23-0
Record name 8-Methyl-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 8 Methyl 1,5 Naphthyridin 4 1h One and Its Analogues

Diverse Synthetic Pathways to the 1,5-Naphthyridin-4(1H)-one Core and Methylated Analogues

The construction of the 1,5-naphthyridin-4(1H)-one scaffold and its methylated derivatives is achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern cross-coupling methodologies and efficient one-pot procedures. mdpi.comresearchgate.net

Cyclization Reactions for Naphthyridinone Synthesis

Several classical named reactions are instrumental in the formation of the naphthyridinone core. These methods typically involve the condensation and subsequent cyclization of appropriately substituted pyridine (B92270) precursors.

Skraup and Friedländer Reactions: The Skraup reaction, a fundamental method for quinoline (B57606) synthesis, has been adapted for 1,5-naphthyridine (B1222797) derivatives. wikipedia.orgnumberanalytics.com It involves the reaction of a 3-aminopyridine (B143674) with glycerol, sulfuric acid, and an oxidizing agent. nih.govacs.orgjst.go.jp For instance, reacting 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine (B3057075). nih.gov Similarly, the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, is a versatile method for constructing quinoline and, by extension, naphthyridine systems. wikipedia.orgnih.gov This approach has been widely used for the synthesis of benzo[b] nih.govacs.orgnaphthyridines from 3-aminoquinoline (B160951) derivatives. nih.gov

Gould-Jacobs Reaction: This reaction provides a reliable route to 4-hydroxy-1,5-naphthyridines, which are tautomers of 1,5-naphthyridin-4(1H)-ones. wikipedia.orgdrugfuture.com The process begins with the condensation of a 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. nih.gov This methodology has been successfully applied to the synthesis of various 1,5-naphthyridine derivatives. nih.govresearchgate.net The regioselectivity of the Gould-Jacobs reaction can be influenced by both steric and electronic factors of the substituents on the pyridine ring. d-nb.info

Conrad-Limpach and Knorr Syntheses: The Conrad-Limpach reaction involves the thermal condensation of an aromatic amine with a β-ketoester to form a Schiff base, which then cyclizes to the corresponding 4-quinolone. nih.gov This method has been extended to the synthesis of 1,5-naphthyridin-4-ones. nih.gov A modification of this approach utilizes Meldrum's acid in place of β-ketoesters to produce 4-hydroxynaphthyridines. mdpi.comnih.gov

Table 1: Overview of Classical Cyclization Reactions for 1,5-Naphthyridinone Synthesis
ReactionStarting MaterialsKey IntermediatesProduct TypeReference(s)
Skraup Reaction 3-Aminopyridine derivative, Glycerol, Oxidizing agentAcrolein (in situ), Anilino-acrolein adduct1,5-Naphthyridine nih.govjst.go.jp
Friedländer Synthesis 2-Amino-pyridine-3-carbaldehyde, Compound with α-methylene groupAldol adduct, EnoneSubstituted 1,5-Naphthyridine wikipedia.orgnih.gov
Gould-Jacobs Reaction 3-Aminopyridine derivative, Diethyl ethoxymethylenemalonateAnilinomethylenemalonate4-Hydroxy-1,5-naphthyridine-3-carboxylate nih.govwikipedia.org
Conrad-Limpach Reaction 3-Aminopyridine derivative, β-KetoesterSchiff base4-Hydroxy-1,5-naphthyridinone nih.gov

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com These methods offer a powerful alternative to traditional cyclization strategies for the synthesis of the 1,5-naphthyridine core.

Palladium-catalyzed reactions, in particular, have proven to be highly effective. nih.gov For example, the Stille cross-coupling reaction between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin can be a key step in a sequence leading to the 1,5-naphthyridine ring. nih.gov Another approach involves the palladium-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids containing an ortho-formyl group, which spontaneously cyclize to yield thieno nih.govacs.orgnaphthyridines. mdpi.com These reactions highlight the versatility of palladium catalysis in constructing complex heterocyclic systems from readily available starting materials. researchgate.net

Multicomponent and One-Pot Reactions in Naphthyridinone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govyoutube.comchemicalpapers.com One-pot syntheses, a related strategy, also contribute to streamlining the synthesis of complex molecules by avoiding the isolation of intermediates.

A notable example is the one-pot, three-component reaction of 4-hydroxycoumarin, an arylaldehyde, and 3-aminopyridine, catalyzed by sulfamic acid in aqueous media, to produce chromeno[4,3-b] nih.govacs.orgnaphthyridine derivatives in high yields. mdpi.comclockss.org Another efficient method involves a catalyst-free or palladium-supported tandem amination sequence for the synthesis of 1,8-naphthyridin-4(1H)-one derivatives. nih.gov The development of such MCRs and one-pot procedures is a growing area of interest for the environmentally benign and efficient synthesis of naphthyridinone scaffolds. rsc.orgrsc.org

Regioselective and Stereoselective Synthesis Approaches for 8-Methyl-1,5-naphthyridin-4(1H)-one Analogues

The synthesis of specific analogues of this compound often requires precise control over the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselectivity is a critical consideration in reactions like the Gould-Jacobs synthesis, where the position of cyclization can be influenced by the electronic and steric properties of substituents on the pyridine ring. d-nb.info For instance, the introduction of a methyl group at a specific position can direct the ring closure to a particular nitrogen atom.

Stereoselective synthesis becomes crucial when introducing chiral centers into the naphthyridinone structure. Palladium-catalyzed cross-coupling reactions have been developed that proceed with high levels of stereospecificity. organic-chemistry.org For example, the coupling of allyl boronates with chiral propargyl acetates can deliver chiral 1,5-enynes with excellent transfer of chirality. organic-chemistry.org Such methods are vital for preparing enantiomerically pure analogues for research purposes where specific stereoisomers may exhibit distinct biological activities.

Green Chemistry Principles and Sustainable Synthesis in Naphthyridinone Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridinones. youtube.com

Derivatization Strategies for Structural Modification of the Naphthyridinone Core for Research Purposes

Once the 1,5-naphthyridin-4(1H)-one core is synthesized, a variety of derivatization strategies can be employed to introduce diverse functional groups and explore structure-activity relationships. These modifications are crucial for fine-tuning the properties of the molecule for specific research applications. nih.govnih.gov

A common strategy involves the conversion of the carbonyl group of the naphthyridinone into a more reactive functional group. mdpi.comnih.gov For example, treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) can transform the hydroxyl group (in the tautomeric 4-hydroxy-1,5-naphthyridine form) into a chloro or bromo substituent, respectively. nih.gov These halogenated naphthyridines are versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents, such as amines and thiols. nih.govmdpi.com

N-alkylation at the nitrogen atom of the pyridinone ring is another common derivatization. nih.gov This can be achieved by reacting the naphthyridinone with alkyl halides in the presence of a base. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other groups at various positions on the naphthyridinone ring, provided a suitable handle like a halogen is present. acs.org These derivatization techniques provide a powerful toolkit for creating libraries of this compound analogues with diverse structural features for further investigation. rsc.org

Table 2: Common Derivatization Reactions of the 1,5-Naphthyridinone Core
Reaction TypeReagentsFunctional Group IntroducedReference(s)
Halogenation POCl₃, PBr₃Chloro, Bromo nih.gov
Nucleophilic Aromatic Substitution (SNAr) Amines, Thiols (on halo-naphthyridines)Amino, Thioether nih.govmdpi.com
N-Alkylation Alkyl halides, BaseN-Alkyl group nih.gov
Suzuki Coupling Arylboronic acid, Palladium catalyst (on halo-naphthyridines)Aryl group acs.org

Functionalization at Pyridine Ring Positions (e.g., C2, C6, C7, C8)

The pyridine ring of the this compound scaffold offers several sites for functionalization, enabling the introduction of diverse substituents to modulate the molecule's properties. Key strategies include halogenation followed by cross-coupling reactions and direct C-H functionalization.

While specific examples for the direct functionalization of this compound at the C2, C6, and C7 positions are not extensively documented in readily available literature, general principles of pyridine chemistry can be applied. Electrophilic aromatic substitution on the pyridine ring of naphthyridines is generally challenging due to the electron-deficient nature of the ring system. However, activation of the ring system, for instance through N-oxidation, can facilitate such reactions.

More commonly, functionalization is achieved through the introduction of a halogen atom, which then serves as a handle for subsequent cross-coupling reactions. For instance, the synthesis of 2,8-dimethyl-1,5-naphthyridine has been reported from the reaction of 3-amino-4-methylpyridine with acetaldehyde. nih.gov This highlights a synthetic route that could potentially be adapted to introduce substituents at the C2 and C8 positions.

The methyl group at the C8 position itself can be a site for functionalization. Radical bromination or oxidation could potentially lead to derivatives with modified side chains, although specific examples for this exact scaffold are not prevalent.

A significant advancement in the functionalization of the pyridine ring of 1,5-naphthyridines involves palladium-catalyzed cross-coupling reactions. For instance, 4,8-dibromo-1,5-naphthyridine (B11799114) has been utilized as a key precursor in Suzuki cross-coupling reactions with various boronic acids to furnish 4,8-disubstituted 1,5-naphthyridines. nih.gov Although this example lacks the 8-methyl group and involves a di-brominated substrate, the methodology is highly relevant. A similar strategy could be envisioned starting from a hypothetical 2-halo- or 7-halo-8-methyl-1,5-naphthyridin-4(1H)-one.

PositionReaction TypeReagents and ConditionsProduct TypeNotes
C8Suzuki CouplingArylboronic acids, Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C8-Aryl-1,5-naphthyridine derivativesBased on the reaction with 4,8-dibromo-1,5-naphthyridine. nih.gov

Functionalization at Pyridinone Ring Positions (e.g., C3, C4)

The pyridinone ring is particularly amenable to functionalization, with the C4 position being a primary target for modification. The hydroxyl group of the 1,5-naphthyridin-4(1H)-one tautomer can be readily converted into a good leaving group, typically a halide, which then allows for a wide range of nucleophilic substitution and cross-coupling reactions.

Halogenation at the C4 Position

A common and crucial transformation is the conversion of the 4-oxo group to a 4-chloro substituent. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This chlorination step transforms the electron-rich pyridinone into a highly reactive electrophilic species, paving the way for further derivatization.

Nucleophilic Substitution and Cross-Coupling at the C4 Position

The resulting 4-chloro-1,5-naphthyridine (B1297630) derivatives are valuable intermediates. They readily undergo nucleophilic aromatic substitution (SNAᵣ) with various nucleophiles. For example, amination of 4-chloro-1,5-naphthyridines with different amines has been reported to proceed smoothly, providing access to a library of 4-amino-1,5-naphthyridine analogues. nih.gov

Furthermore, the 4-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids allows for the introduction of aryl or heteroaryl groups at the C4 position.

While direct electrophilic substitution at the C3 position is not commonly reported, functionalization can be achieved through alternative routes, often starting from appropriately substituted precursors during the ring synthesis.

PositionReaction TypeReagents and ConditionsProductNotes
C4ChlorinationPOCl₃, reflux4-Chloro-8-methyl-1,5-naphthyridineGeneral method for 1,5-naphthyridin-4(1H)-ones. nih.gov
C4AminationVarious amines, heat or Pd catalysis4-Amino-8-methyl-1,5-naphthyridine derivativesFollowing chlorination. nih.gov
C4Suzuki CouplingArylboronic acids, Pd catalyst, base4-Aryl-8-methyl-1,5-naphthyridine derivativesFollowing chlorination.

N-Substitution Reactions

The nitrogen atom at the N1 position of the pyridinone ring is a key site for introducing diversity into the this compound scaffold. The presence of the adjacent carbonyl group makes the N-H proton acidic, facilitating its removal by a base to generate a nucleophilic anion. This anion can then react with various electrophiles.

N-Alkylation

N-alkylation is a frequently employed modification, typically achieved by treating the naphthyridinone with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction allows for the introduction of a wide range of alkyl groups, including functionalized alkyl chains.

N-Arylation

While less common than N-alkylation, N-arylation can be achieved using methodologies like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of the naphthyridinone with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

Reaction TypeElectrophileReagents and ConditionsProduct TypeNotes
N-AlkylationAlkyl halides (e.g., Iodoethane)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO)1-Alkyl-8-methyl-1,5-naphthyridin-4(1H)-oneGeneral method for N-alkylation of lactams. nih.gov
N-ArylationAryl halides/triflatesPd catalyst, ligand, base1-Aryl-8-methyl-1,5-naphthyridin-4(1H)-oneBased on established Buchwald-Hartwig amination protocols.

Theoretical and Computational Investigations of 8 Methyl 1,5 Naphthyridin 4 1h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of naphthyridine systems. windows.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure, reactivity, and spectroscopic behavior. windows.netosti.gov

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For analogues of 8-Methyl-1,5-naphthyridin-4(1H)-one, such as various 4,8-substituted 1,5-naphthyridines, DFT calculations at the B3LYP/6-31G* level have been used to determine these electronic parameters. researchgate.netrsc.org These studies show that substituents on the 1,5-naphthyridine (B1222797) core can significantly influence the HOMO and LUMO energy levels. For instance, a series of 4,8-substituted 1,5-naphthyridines were found to have LUMO energies ranging from -2.19 eV to -2.39 eV and HOMO energies from -5.33 eV to -6.84 eV. rsc.org Such compounds are noted for their potential as blue-emitting or electron-transport materials in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Table 1: Calculated Electronic Properties of Selected 4,8-Substituted 1,5-Naphthyridine Analogues This table is generated based on data for analogous compounds and illustrates the type of information obtained from FMO analysis.

Compound (Substituent at positions 4 and 8)HOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-5.79-2.233.56
4-Methylphenyl-5.61-2.193.42
4-Methoxyphenyl-5.33-2.193.14
4-Fluorophenyl-5.84-2.223.62
Thiophen-2-yl-5.67-2.393.28

Source: Data derived from studies on 4,8-substituted 1,5-naphthyridines. rsc.org

Theoretical calculations are highly effective in predicting various spectroscopic properties. For related naphthyridine structures, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT methods have been successfully employed to simulate vibrational and electronic spectra. worldscientific.comresearchgate.net

IR and Raman Spectroscopy: Anharmonic frequency computations using methods like Vibrational Self-Consistent Field (VSCF) can predict infrared (IR) and Raman spectra with high accuracy. worldscientific.com These calculations help in assigning specific vibrational modes to the observed spectral bands, including fundamental vibrations, overtones, and combination bands. For example, in a study on a related naphthyridine, the VSCF method provided results that were in close agreement with experimental frequencies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). worldscientific.com By calculating the transition energies between the ground state and various excited states, TD-DFT can help assign the absorption bands observed experimentally. For instance, TD-DFT calculations can determine that a specific absorption band corresponds to a π→π* transition localized on the naphthyridine core. ias.ac.in

NMR Spectroscopy: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated, which are invaluable for structure confirmation.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Naphthyridine Analogue This table is a conceptual representation of how theoretical data is compared with experimental findings.

Spectroscopic TechniquePredicted Value (Computational Method)Experimental Value
IR (C=O Stretch)1650 cm⁻¹ (DFT/B3LYP)1655 cm⁻¹
UV-Vis (λmax)315 nm (TD-DFT)320 nm
¹³C NMR (C4)178.0 ppm (GIAO/DFT)177.5 ppm

Molecular Modeling and Docking Studies for Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for screening and predicting how a ligand, such as a naphthyridine derivative, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. mdpi.com For example, in a study of a different heterocyclic system, docking was performed to investigate its potential as a carbonic anhydrase I inhibitor. The study validated its methodology by re-docking the original co-crystallized ligand, achieving a low root-mean-square deviation (RMSD) value, which confirms the accuracy of the docking protocol. mdpi.com

For a compound like this compound or its analogues, a typical docking study would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a low-energy 3D conformation of the ligand.

Docking the ligand into the active site of the protein using software like AutoDock.

Analyzing the results, focusing on the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with key amino acid residues in the active site.

These studies can reveal that the naphthyridine core acts as a scaffold, with substituents forming critical hydrogen bonds or other interactions that anchor the molecule within the binding pocket of the enzyme.

Reaction Mechanism Elucidation via Computational Chemistry Approaches

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For naphthyridine systems, computational approaches have been used to understand various transformations:

Domino Reactions: The synthesis of 1,8-naphthyridin-4(1H)-one derivatives through a domino amination/conjugate addition sequence has been studied. nih.gov Computational models can help rationalize why certain pathways are favored, for instance, by calculating the activation barriers for competing steps.

Cyclization Reactions: The formation of the naphthyridine ring system often involves a key cyclization step. Theoretical studies on related pyrrolo-naphthyridines propose a mechanism involving the cyclization of a tautomeric intermediate followed by dehydration. ias.ac.in

Rearrangements: The formation of fused 1,5-naphthyridin-2(1H)-ones via an acid-catalyzed Semmlere–Wolff transposition has been reported. mdpi.com Computational modeling can map the intricate bond-breaking and bond-forming events in such rearrangements, clarifying the role of intermediates like N-acyliminium salts. mdpi.comnih.gov

These investigations provide insights that are often difficult or impossible to obtain through experimental means alone, allowing for the optimization of reaction conditions and the design of more efficient synthetic routes.

Conformational Analysis and Tautomeric Equilibria Studies

Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. Furthermore, many heterocyclic compounds can exist as a mixture of rapidly interconverting structural isomers called tautomers.

For this compound, the most significant tautomeric equilibrium is the lactam-lactim (or keto-enol) tautomerism between the 4(1H)-one form and the 4-hydroxy form.

Computational methods can precisely calculate the relative energies of different conformers and tautomers in the gas phase or in solution (using solvent models). ias.ac.in For the naphthyridinone core, these calculations can determine which tautomer is more stable under specific conditions. Studies on related hydroxy-naphthyridines have shown that the keto (or lactam) form is often the more stable tautomer. nih.gov Furthermore, computational analysis can investigate the formation of hydrogen-bonded dimers, which can significantly influence the physical properties and crystal packing of the compound. researchgate.net The planarity of the 1,5-naphthyridine ring system is another key aspect that can be confirmed through computational geometry optimization. nih.gov

Structure Activity Relationship Sar Studies in Naphthyridinone Research

Identification of Key Structural Features for Molecular Interactions within Naphthyridinone Scaffolds

The naphthyridinone core is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile scaffold for developing ligands for a variety of biological receptors. mdpi.com The key to its success lies in a combination of its rigid bicyclic framework and the specific arrangement of nitrogen atoms and functional groups, which are critical for establishing molecular interactions with target biomolecules.

The fundamental naphthyridinone skeleton, a fusion of two pyridine (B92270) rings, offers a planar, aromatic surface that can engage in various non-covalent interactions. The nitrogen atoms within the rings are key features, acting as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. For instance, in the related naphthylimide scaffold, the planar and heteroaromatic nature is a primary reason for its ability to intercalate with DNA. mdpi.com

In the context of 1,5-naphthyridin-4(1H)-one, several structural elements are vital for molecular interactions:

The Pyridone Ring: The keto group at the 4-position is a critical hydrogen bond acceptor. The adjacent ring nitrogen at position 5 and the NH group at position 1 are also pivotal for forming hydrogen bonds, either as acceptors or donors, respectively.

Substituent Positions: Specific positions on the ring system (such as C2, C7, and C8) are frequently targeted for modification to fine-tune the molecule's properties. For example, in the development of novel bacterial topoisomerase inhibitors (NBTIs), the 1,5-naphthyridine (B1222797) motif is a crucial "left-hand" structural component. nih.gov

Impact of Substituent Effects on Binding Affinity and Selectivity in Naphthyridinone Derivatives

The modification of substituents at various positions on the naphthyridinone ring system has a profound impact on binding affinity, selectivity, and even the mechanism of action. SAR studies have systematically explored these effects, providing a roadmap for designing more effective molecules.

A study on 2-amino-1,8-naphthyridine derivatives demonstrated a significant substituent effect on binding to DNA. nih.gov The introduction of methyl groups onto the naphthyridine ring progressively increased the binding affinity for cytosine. nih.govnih.gov This enhancement was attributed to a favorable entropic contribution, likely from the release of structured water molecules upon binding. nih.gov The thermodynamic data clearly showed that increasing the number of methyl groups effectively reduced the loss of binding entropy, which was directly responsible for the stronger binding. nih.govnih.gov

Table 1: Effect of Methyl Substitution on Binding Affinity of 2-Amino-1,8-Naphthyridines for Cytosine. nih.govnih.gov
CompoundSubstituentsBinding Constant (10⁶ M⁻¹)Change in Gibbs Free Energy (ΔGobs, kcal/mol)Change in Enthalpy (ΔHobs, kcal/mol)Change in Entropy (TΔSobs, kcal/mol)
ANDNone0.30-7.5-14.7-7.2
AMND7-Methyl2.7-8.8-15.3-6.5
ADMND5,7-Dimethyl6.1-9.1-16.7-7.6
ATMND5,6,7-Trimethyl19-9.8-12.8-3.0

In another example focusing on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors, researchers found that only a narrow range of substituents at the C-2 and C-7 positions were optimal for broad-spectrum antibacterial activity. nih.gov The study concluded that an alkoxy group (like methoxy) or a cyano (CN) group at C-2, paired with a halogen or hydroxyl group at C-7, were the preferred substitutions. nih.gov Modifications at other positions on the rings were generally detrimental to the activity. nih.gov

Furthermore, in the development of antileishmanial 8-hydroxynaphthyridines, SAR exploration of the C-5 and C-7 positions was critical. nih.gov Replacing a triazole ring at C-7 with an amide led to compounds that retained activity but had different metabolic stability profiles. nih.gov At the C-5 position, introducing small amine substituents like methylamine (B109427) or dimethylamine (B145610) resulted in inactive compounds, whereas larger, cyclic amines like pyrrolidine (B122466) and morpholine (B109124) yielded potent derivatives. researchgate.net

Table 2: SAR of 5-Substituted-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol Derivatives. researchgate.net
Compound ID5-Position SubstituentAntiparasitic Activity (pEC₅₀)
8Methylamino<5
9Dimethylamino<5
10(4-Chlorobenzyl)amino5.8
11Morpholino5.7
122-oxopyrrolidin-1-yl6.0

These examples underscore how subtle changes to substituents can drastically alter a compound's interaction with its biological target, affecting everything from binding strength to selectivity and metabolic fate.

Rational Design Principles for Naphthyridinone Analogues Based on SAR Insights

Rational drug design relies on understanding the SAR to guide the synthesis of new analogues with improved properties. nih.gov The insights gained from SAR studies on naphthyridinones provide clear principles for the rational design of next-generation compounds.

A primary principle of ligand-based drug design is to build upon the SAR by identifying the structural and physicochemical properties of compounds and relating them to their biological activity. nih.gov Based on the SAR data from naphthyridinone research, several design principles emerge:

Exploiting Hydrophobic Pockets: The observation that methyl groups enhance binding affinity through favorable entropic effects suggests the presence of hydrophobic pockets in the target's binding site. nih.govnih.gov A rational design strategy would therefore involve the targeted addition of small alkyl or other hydrophobic groups to the naphthyridinone scaffold to occupy these pockets and improve potency.

Fine-Tuning Electronic Properties and Hydrogen Bonding: The finding that specific substitutions at C-2 (methoxy, CN) and C-7 (halogen, hydroxyl) are optimal for antibacterial activity points to the importance of electronic properties and hydrogen-bonding potential at these positions. nih.gov Designers can rationally select substituents with specific electron-withdrawing or -donating properties and hydrogen bond donor/acceptor capabilities to maximize interactions with the target topoisomerase enzymes.

Modulating Physicochemical Properties: SAR studies often reveal liabilities such as poor metabolic stability. In the case of the 8-hydroxynaphthyridine antileishmanial agents, an initial lead compound was hampered by glucuronidation. researchgate.net A rational approach involved transferring SAR from a metabolically stable sub-series to the active series, successfully improving the metabolic profile while retaining potency. nih.gov This demonstrates a design principle where structural motifs associated with good pharmacokinetic properties are rationally incorporated into a potent but flawed scaffold.

Conformational Control: In the design of HIV integrase inhibitors, modifying the core unit by adding an additional hydroxyl group and then cyclizing it into a tricyclic system led to a remarkable improvement in potency against resistant viral strains. acs.org This highlights a design principle focused on creating more rigid, conformationally constrained analogues to lock the molecule into its bioactive conformation, thereby enhancing binding affinity and overcoming resistance.

By integrating these SAR-derived principles, medicinal chemists can move beyond random screening and apply a more directed, rational approach to the design of novel naphthyridinone analogues, accelerating the discovery of new therapeutic agents. nih.gov

Mechanistic Studies of Molecular Interactions and Biological Pathways of Naphthyridinone Derivatives

Enzyme Inhibition Mechanism Research

Naphthyridinone-based compounds have been identified as inhibitors of several key enzymes, playing a crucial role in their therapeutic potential.

DNA Gyrase and Topoisomerase:

Derivatives of the naphthyridinone scaffold are recognized as potent inhibitors of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication and repair. mdpi.com The mechanism of inhibition often involves the stabilization of a cleavage complex, where the enzyme is covalently bound to the DNA, leading to double-strand breaks and ultimately cell death. mdpi.comnih.gov For instance, novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives have shown significant inhibitory activity against E. coli DNA gyrase. nih.gov Docking studies of these compounds revealed strong interactions within the enzyme's binding pocket. nih.gov Similarly, a series of 1-(2-(4-aminopiperidin-1-yl)ethyl)-1,5-naphthyridin-2(1H)-one derivatives were designed to target M. tuberculosis DNA gyrase, with some compounds exhibiting nanomolar inhibitory activity. acs.org The crystal structure of M. tuberculosis DNA gyrase in complex with a novel bacterial topoisomerase inhibitor (NBTI) from a related series highlighted the importance of halogen bonding for potent on-target activity. acs.org The 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, a structurally similar compound, demonstrated potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM. researchgate.net

Phosphodiesterase 4 (PDE4):

EnzymeNaphthyridinone Derivative ClassMechanism of ActionKey FindingsReferences
DNA Gyrase/Topoisomerase1,4-dihydro nih.govnih.govnaphthyridinesStabilization of cleavage complexPotent inhibition of E. coli DNA gyrase. nih.gov
DNA Gyrase1-(2-(4-aminopiperidin-1-yl)ethyl)-1,5-naphthyridin-2(1H)-onesInhibition of enzyme activityNanomolar activity against M. tuberculosis DNA gyrase. acs.org
Phosphodiesterase 4 (PDE4)1-phenyl-1,8-naphthyridin-4-one-3-carboxamidesCompetitive inhibitionOptimized inhibitors with good in vitro and in vivo profiles. nih.gov

Receptor Binding Profile Analysis

The interaction of naphthyridinone derivatives with various receptors is a key aspect of their pharmacological profile.

Adenosine (B11128) Receptors:

Certain 1,8-naphthyridin-4-one derivatives have been identified as new ligands for A2A adenosine receptors. nih.gov Structure-activity relationship (SAR) studies on a series of 1,8-naphthyridine (B1210474) derivatives revealed that modifications at the 3rd position of the nucleus with various secondary amines can enhance binding efficiency and potency towards the A2A adenosine receptor. nih.gov These compounds generally lack affinity for A1 adenosine receptors, indicating a degree of selectivity. nih.gov In silico molecular docking studies have further supported the potential of these derivatives as A2A receptor antagonists. nih.gov

Adrenoceptors:

The interaction of various ligands with adrenergic receptors has been extensively studied, providing a framework to understand the potential binding of naphthyridinone derivatives. mdpi.com Ligand recognition and receptor activation mechanisms are often determined by specific structural features of the ligand. mdpi.com For instance, the presence of a single large substituent on the amino nitrogen atom is a feature of many β-adrenoceptor ligands. mdpi.com While direct studies on 8-methyl-1,5-naphthyridin-4(1H)-one are limited, the broader understanding of adrenoceptor-ligand interactions suggests that the naphthyridinone scaffold could be tailored to target these receptors.

ReceptorNaphthyridinone Derivative ClassBinding ProfileKey FindingsReferences
A2A Adenosine Receptor1,8-Naphthyridin-4-one derivativesAntagonistModifications at the 3rd position enhance binding affinity. nih.govnih.gov
AdrenoceptorsGeneral Naphthyridine Scaffolds (potential)To be determinedStructural features of the scaffold could allow for tailored targeting. mdpi.com

Protein-Ligand Interaction Dynamics and Complex Stability

The stability of the complex formed between a naphthyridinone derivative and its protein target is crucial for its biological activity. Molecular dynamics (MD) simulations have been employed to study these interactions. For instance, MD simulations of 1,8-naphthyridine derivatives bound to the human A2A adenosine receptor suggested the formation of stable complexes. nih.gov The binding of 2-amino-1,8-naphthyridine dimers to DNA and RNA is influenced by the linkage positions, which affect the molecular conformation and stacking interactions. nih.gov These studies highlight that the specific connection of the naphthyridine units significantly impacts the binding and stabilizing effect on nucleic acid sequences. nih.gov

Modulation of Cellular Signaling Pathways and Molecular Events

Naphthyridinone derivatives can exert their biological effects by modulating key cellular signaling pathways, often leading to apoptosis induction and cell cycle arrest.

Apoptosis Induction and Cell Cycle Arrest:

A novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, was found to induce cell cycle arrest and apoptosis in human lung cancer cells. researchgate.net The proposed mechanism involves the downregulation of Akt, a key protein in cell survival pathways. researchgate.net This leads to a cascade of cellular events, including the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net Similarly, a 4-phenyl-1,8-naphthyridine derivative demonstrated powerful anti-proliferative activity on carcinoma cells by inducing apoptosis. nih.gov The mechanism appears to involve alterations in mitochondrial function, leading to the release of apoptogenic factors. nih.gov The induction of apoptosis and cell cycle arrest by various compounds is often linked to the modulation of signaling pathways like the PI3K/AKT/mTOR pathway. nih.govmdpi.com

Cellular EventNaphthyridinone DerivativeSignaling Pathway ModulatedOutcomeReferences
Apoptosis Induction & Cell Cycle ArrestMHY-449 (dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative)Akt downregulationInhibition of lung cancer cell growth. researchgate.net
Apoptosis Induction4-phenyl-1,8-naphthyridine derivativeMitochondrial pathwayAnti-proliferative activity in carcinoma cells. nih.gov

In Vitro Target Engagement Studies and Synergistic Molecular Effects

In vitro studies are essential to confirm the engagement of naphthyridinone derivatives with their intended molecular targets and to explore potential synergistic effects. For example, a series of 8-hydroxy naphthyridines were identified to have potent in vitro antileishmanial activity. nih.govresearchgate.net These studies often involve high-throughput screening against specific targets, followed by secondary assays to confirm activity and assess selectivity. nih.gov The optimization of these compounds often involves a balance between potency, metabolic stability, and solubility. researchgate.net Furthermore, in vitro studies on 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have demonstrated their high potency against wild-type and raltegravir-resistant integrase mutants of HIV-1 in single-round replication assays. acs.org

Advanced Analytical Methodologies for Research on Naphthyridinone Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure and stereochemistry of naphthyridinone derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, such as two-dimensional (2D) NMR and solid-state NMR (SS-NMR), are powerful tools for elucidating the intricate structures of naphthyridinone compounds.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning proton (¹H) and carbon (¹³C) signals, especially in complex naphthyridinone derivatives. lew.ro For instance, COSY spectra establish proton-proton couplings within the naphthyridine rings and any substituents, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. lew.ro This allows for the complete and unambiguous assignment of the chemical shifts for all atoms in the molecule. lew.ro

Solid-State NMR (SS-NMR): SS-NMR provides valuable information about the structure and dynamics of naphthyridinones in the solid state. frontiersin.org This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. frontiersin.org By analyzing the chemical shifts and line shapes in SS-NMR spectra, researchers can distinguish between different polymorphs and gain insights into the packing and intermolecular interactions within the crystal lattice. frontiersin.orgrsc.org Furthermore, SS-NMR can be applied to study amorphous or poorly crystalline samples where single-crystal X-ray diffraction is not feasible. frontiersin.org

High-Resolution Mass Spectrometry (MS) and Tandem MS

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of 8-Methyl-1,5-naphthyridin-4(1H)-one and its derivatives with high confidence. nih.gov This is critical for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products.

Tandem MS (MS/MS): In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This technique is invaluable for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule. By analyzing the fragmentation pathways, researchers can deduce the connectivity of atoms and the location of substituents within the naphthyridinone scaffold. For example, in the analysis of related naphthyridine derivatives, characteristic losses of small molecules like CO or HCN can be observed, providing clues about the ring structure and substituent groups.

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound and its derivatives, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and torsion angles. This data reveals the planarity of the naphthyridine ring system and the conformation of any substituent groups.

For instance, a study on a related compound, 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, showed that the 1,5-naphthyridine (B1222797) ring system is nearly planar. nih.gov Such information is crucial for understanding the molecule's shape and how it might interact with biological targets. X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the compound's physical properties. nih.gov

Technique Information Obtained Relevance to this compound
2D NMR (COSY, HSQC, HMBC) ¹H-¹H correlations, ¹H-¹³C direct and long-range correlationsUnambiguous assignment of all proton and carbon signals for complete structural confirmation.
Solid-State NMR (SS-NMR) Information on solid-state structure, polymorphism, and intermolecular interactions.Characterization of crystalline forms and understanding of solid-state properties. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and elemental composition.Confirmation of molecular formula and identification of unknown derivatives. nih.gov
Tandem MS (MS/MS) Fragmentation patterns for structural elucidation.Determination of substituent positions and confirmation of the core structure.
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions.Definitive determination of molecular geometry and packing in the solid state. nih.gov

Chromatographic Separations in Complex Research Matrices

Chromatographic techniques are essential for the purification, isolation, and quantification of this compound in various research contexts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of naphthyridinone compounds. nih.gov By selecting the appropriate stationary phase (e.g., C18) and mobile phase composition, researchers can achieve efficient separation of this compound from starting materials, byproducts, and other impurities. Preparative HPLC can be used to purify the compound on a larger scale. nih.gov In analytical applications, HPLC coupled with a UV or mass spectrometric detector is used to assess the purity of a sample and to quantify its concentration in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be a powerful analytical tool. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. This technique is particularly useful in metabolic studies or for detecting trace amounts of the compound in complex biological or environmental samples.

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with biological macromolecules is crucial for its development as a potential therapeutic agent or research tool. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. harvard.edunih.gov In the context of this compound, SPR can be used to study its interaction with a target protein. enamine.net This provides valuable kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. harvard.edu

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This information can help to elucidate the driving forces behind the binding event.

NMR Titration: NMR titration is used to study molecular interactions in solution. mdpi.comnih.gov By monitoring the changes in the NMR spectrum of a target protein upon the addition of this compound, researchers can identify the specific amino acid residues involved in the binding interaction and determine the binding affinity. mdpi.comnih.gov

Technique Principle Parameters Determined Application to this compound
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. harvard.eduka, kd, KD (Affinity)Real-time analysis of binding kinetics to a target protein. enamine.net
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Ka, ΔH, ΔSDetermination of the thermodynamic profile of the binding interaction.
NMR Titration Monitors changes in NMR spectra upon ligand addition. mdpi.comBinding site, KD (Affinity)Identification of the binding interface on a target protein and affinity determination. mdpi.comnih.gov

High-Throughput Screening Methodologies for Molecular Interaction Studies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. bmglabtech.com HTS is a key process in drug discovery and can be adapted to study the molecular interactions of this compound and its analogs. bmglabtech.comnih.gov

In a typical HTS campaign, a biochemical or cell-based assay is developed to measure the activity of the target of interest. nih.gov The assay is then automated to allow for the screening of thousands of compounds in a short period. bmglabtech.com For this compound, HTS could be used to:

Identify the compound as a "hit" from a large chemical library.

Screen a library of this compound derivatives to identify analogs with improved potency or other desirable properties.

Elucidate the mechanism of action by screening against a panel of different targets.

The data generated from HTS provides a starting point for further optimization and development of the compound. bmglabtech.com

Applications of Naphthyridinone Scaffolds in Chemical Biology and Material Science Research

Role as a Privileged Scaffold in Chemical Probe Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. While much of the research has focused on the 1,8-naphthyridine (B1210474) isomer due to its prevalence in biologically active compounds, the broader naphthyridinone class, including the 1,5-naphthyridinone core, is recognized for its potential in medicinal chemistry and chemical biology. nih.govresearchgate.netnih.gov The rigid bicyclic system of 8-methyl-1,5-naphthyridin-4(1H)-one provides a defined three-dimensional structure that can be systematically functionalized to create libraries of compounds for screening against various biological targets.

The value of the naphthyridinone scaffold lies in its ability to present functional groups in a precise spatial orientation, facilitating interactions with biological macromolecules like proteins and nucleic acids. The lactam moiety (the "(1H)-one" part of the structure) and the pyridine (B92270) ring nitrogen offer sites for hydrogen bonding, which is crucial for molecular recognition within a biological context. Researchers leverage this framework to develop chemical probes designed to study, visualize, or modulate the function of specific biological pathways. The products of reactions involving naphthyridines, such as the Friedlander reaction, have significant applications in chemical biology and medicine. nih.gov

Potential in Supramolecular Chemistry and Molecular Recognition Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,5-naphthyridine (B1222797) scaffold is an excellent candidate for constructing synthetic receptors due to its inherent molecular recognition capabilities. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the N-H group of the lactam can act as a hydrogen bond donor.

Research has demonstrated that naphthyridine-based hosts are effective receptors for various guest molecules. For instance, studies on related naphthyridine derivatives have shown their ability to bind to biotin (B1667282) analogues through hydrogen bonding. nih.gov The pre-organized structure of the naphthyridine core reduces the entropic penalty upon binding, leading to stronger and more specific host-guest complexes. This makes derivatives of this compound attractive for the development of sensors, molecular switches, and self-assembling materials. The ability of naphthyridine derivatives to form hydrogen bonds makes them potent binders and effective receptors for molecules like (+)-biotin methyl ester. nih.gov

Host Molecule TypeGuest MoleculeKey InteractionResearch Finding
Naphthyridine DerivativeBiotin AnalogueHydrogen BondingPotent binding and effective recognition due to complex stabilization by additional hydrogen bonds. nih.gov
Fused-Pyridine/NaphthyridineBiotin Methyl EsterHost-Guest ChemistryThe design of hosts with enhanced hydrogen bonding and conformational preorganization leads to effective receptors. nih.gov

Exploration in Catalysis and Organic Synthesis

In the realm of organic synthesis, naphthyridine derivatives serve as important intermediates and ligands. The halogenation of hydroxynaphthyridines, such as the conversion of a 1,5-naphthyridin-4(1H)-one to a 4-chloro-1,5-naphthyridine (B1297630), creates a versatile precursor. nih.gov The resulting halo-naphthyridines are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the naphthyridine core. nih.gov

Furthermore, the nitrogen atoms in the naphthyridine ring system can coordinate with metal ions, making them useful as ligands in catalysis. For example, 1,8-naphthyridine derivatives can act as bidentate or bridging ligands for metal ions. nih.gov While less common for the 1,5-isomer, the principle remains applicable. The synthesis of 1,8-naphthyridines is often achieved through methods like the Friedlander reaction, which can be catalyzed by various means, including ionic liquids, highlighting the ongoing development of synthetic methodologies for this class of compounds. nih.govnih.gov Synthetic strategies for producing 1,8-naphthyridin-4(1H)-one derivatives include catalyst-free methods for aliphatic amines and palladium-supported conditions for anilines. rsc.org

Specific Applications: Exciton-Blocking Materials in Organic Photovoltaics (e.g., 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate)

A significant application of a derivative of this compound is in the field of material science, specifically in organic photovoltaics (OPVs). The aluminium chelate of 4-hydroxy-8-methyl-1,5-naphthyridine, known as AlmND₃, has been developed as a highly effective exciton-blocking layer (EBL) material. rsc.orgrsc.org

In a typical OPV device, an EBL is placed between the electron-accepting layer (like C₆₀) and the metal cathode to prevent excitons (bound electron-hole pairs) from reaching the cathode and recombining non-radiatively, which would otherwise reduce the device's efficiency. researchgate.netmappingignorance.org

AlmND₃ exhibits several superior properties compared to common EBL materials like bathocuproine (BCP) and tris-(8-hydroxyquinoline)aluminium (Alq₃). rsc.orgrsc.org

High Electron Mobility: AlmND₃ has an electron mobility of approximately 10⁻⁴ cm² V⁻¹ s⁻¹, which is significantly higher than that of Alq₃ (around 10⁻⁶ cm² V⁻¹ s⁻¹). This facilitates efficient electron transport to the cathode. rsc.org

Wide Band Gap: With a wide band gap of about 3.3 eV, AlmND₃ effectively blocks excitons from the active layer. rsc.orgrsc.org

High Morphological Stability: AlmND₃ possesses a high glass transition temperature (Tg) of around 194 °C. This thermal stability leads to a longer operational lifetime for the OPV device, especially when compared to devices using BCP, which has a much lower Tg. rsc.orgrsc.org

Theoretical studies using density functional theory (DFT) have further elucidated the advantages of this structure. The substitution of a nitrogen atom in the phenoxide moiety (as in the naphthyridine structure compared to a quinoline) lowers the highest occupied molecular orbital (HOMO) level, enhancing exciton (B1674681) blocking. nih.gov The additional methyl group helps to reduce the electron reorganization energy, which contributes to higher electron mobility without significantly altering the HOMO level. nih.gov This combination of properties makes AlmND₃ a high-performance material for improving both the efficiency and stability of organic solar cells. rsc.orgnih.gov

MaterialElectron Mobility (cm² V⁻¹ s⁻¹)Band Gap (eV)Glass Transition Temp. (°C)Key Advantage
AlmND₃ ~10⁻⁴~3.3~194High mobility, wide band gap, and excellent thermal stability. rsc.orgrsc.org
Alq₃ ~10⁻⁶2.8~175Common EBL material, but with lower mobility. rsc.orgresearchgate.net
BCP High mobility~3.5~86High mobility but very low thermal stability. rsc.orgrsc.org

Future Research Directions and Unaddressed Academic Questions in 8 Methyl 1,5 Naphthyridin 4 1h One Research

Emerging Synthetic Paradigms for Naphthyridinone Architectures

The synthesis of the 1,5-naphthyridinone core has traditionally relied on established methods such as the Skraup and Friedländer reactions. nih.govmdpi.com However, the future of synthesizing 8-Methyl-1,5-naphthyridin-4(1H)-one and its derivatives lies in the adoption of more modern and efficient synthetic paradigms. These emerging strategies offer advantages in terms of yield, atom economy, and the ability to introduce molecular diversity for structure-activity relationship (SAR) studies.

Key emerging synthetic approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly accelerate reaction times and improve yields for the cyclization steps involved in forming the naphthyridinone core.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Stille, and Buchwald-Hartwig couplings are invaluable for the late-stage functionalization of the naphthyridinone scaffold. researchgate.net These reactions allow for the introduction of a wide array of substituents at various positions, which is crucial for optimizing the biological activity of the parent compound.

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can streamline the synthesis of complex naphthyridinone derivatives. A notable example is the domino amination/conjugate addition of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines to assemble the 1,8-naphthyridin-4(1H)-one core, a strategy that could be adapted for the 1,5-isomer. nih.gov

Photoredox Catalysis: This approach offers a mild and efficient way to forge new carbon-carbon and carbon-heteroatom bonds, providing novel avenues for the derivatization of the this compound structure.

A significant unaddressed question is the development of a highly convergent and stereoselective synthesis specifically for this compound. Future research should focus on creating a synthetic route that allows for facile and independent modification of both the pyridinone and the pyridine (B92270) rings of the core structure.

Advanced Computational Approaches for Predictive Modeling and Rational Design

The integration of computational chemistry is poised to revolutionize the exploration of this compound's potential. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can guide the synthesis of novel derivatives with enhanced potency and selectivity towards specific biological targets.

Future computational research should focus on:

Quantum Mechanics (QM) Calculations: To accurately predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its analogues.

Molecular Docking and Dynamics Simulations: To investigate the binding modes of these compounds with various enzymes and receptors. For instance, docking studies have been successfully employed to design 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as cannabinoid receptor agonists. nih.gov Similar approaches can be applied to identify novel targets for this compound.

Pharmacophore Modeling and 3D-QSAR: To identify the key structural features required for a desired biological activity and to build predictive models for the potency of new derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can be used to assess the drug-likeness of novel this compound derivatives early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.

A key unaddressed question is the development of a comprehensive computational model that can accurately predict the biological activity of this compound derivatives across a range of different targets. This would require the integration of data from multiple experimental and computational sources.

Untapped Molecular Targets and Biological Pathways for Naphthyridinone Probes

While various naphthyridine derivatives have been explored for their antibacterial, antiviral, and anticancer activities, the full biological potential of this compound remains largely untapped. encyclopedia.pubnih.gov Future research should aim to identify and validate novel molecular targets and biological pathways for this specific scaffold.

Promising areas for investigation include:

Kinase Inhibition: The naphthyridinone scaffold has been identified as a privileged structure for the development of kinase inhibitors. Systematic screening of this compound derivatives against a broad panel of kinases could uncover novel inhibitors for diseases such as cancer and inflammatory disorders.

Epigenetic Targets: There is growing interest in developing small molecule probes for epigenetic targets like bromodomains and methyltransferases. The 1,5-naphthyridine (B1222797) core could serve as a starting point for the design of inhibitors for these important target classes.

Ion Channel Modulation: The ability of small molecules to modulate the activity of ion channels is of great therapeutic interest. The potential of this compound derivatives as ion channel modulators is an unexplored area of research.

Targeting Protein-Protein Interactions: The development of small molecules that can disrupt protein-protein interactions is a challenging but rewarding area of research. The rigid naphthyridinone scaffold could provide a suitable platform for the design of such molecules.

A significant unaddressed academic question is the elucidation of the mechanism of action for any observed biological activity of this compound. Identifying the specific molecular targets and the downstream biological pathways that are modulated by these compounds is crucial for their development as therapeutic agents or research tools.

Potential Molecular Target Class Rationale for Investigation Example of Related Naphthyridine Activity
Protein Kinases Privileged scaffold for kinase binding.1,6-Naphthyridinone derivatives as MET kinase inhibitors.
Bacterial Topoisomerases Established target for antibacterial naphthyridinones.Hydroxy tricyclic 1,5-naphthyridinones as broad-spectrum antibacterial agents. encyclopedia.pub
G-Protein Coupled Receptors (GPCRs) Structurally similar to known GPCR ligands.1,8-Naphthyridin-4(1H)-on-3-carboxamides as cannabinoid receptor agonists. nih.gov
Epigenetic Proteins Potential for novel scaffold development.Fused 1,5-naphthyridines as potential leads for novel inhibitors.

Interdisciplinary Research Opportunities and Translation of Naphthyridinone Chemistry to New Academic Domains

The unique chemical and physical properties of the 1,5-naphthyridinone scaffold open up exciting opportunities for interdisciplinary research beyond medicinal chemistry.

Future interdisciplinary applications could include:

Materials Science: The planar and electron-deficient nature of the naphthyridine ring system makes it an attractive building block for the development of novel organic electronic materials. nih.gov Applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors are conceivable.

Chemical Biology: this compound derivatives can be developed as chemical probes to study complex biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or to track the localization of a target protein.

Supramolecular Chemistry: The ability of the naphthyridine nitrogen atoms to participate in hydrogen bonding and metal coordination can be exploited to construct complex supramolecular assemblies with interesting properties and functions.

Catalysis: Naphthyridine-based ligands have been used in transition metal catalysis. The development of chiral this compound derivatives as ligands for asymmetric catalysis is a promising area of research.

A key unaddressed question is how to best tailor the properties of this compound for these diverse applications. This will require a close collaboration between synthetic chemists, materials scientists, biologists, and physicists. The translation of the fundamental chemistry of this scaffold into new technologies and research tools represents a significant and exciting challenge for the future.

Q & A

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
BrominationPOBr₃, 140°C, 4 h70%
NitrationHNO₃ (d. 1.46), reflux, 2 h55–70%
AlkylationNaH, Me₂NCHO, EtI, 95°C, 12 h42%
DecarboxylationMineral oil, 325°C, 30 min85%

Basic: How can spectroscopic methods confirm the structure and tautomerism of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Tautomeric equilibrium (e.g., pyridone vs. pyridinol forms) is solvent-dependent. In polar solvents (e.g., water), the pyridone tautomer dominates, while nonpolar solvents favor the pyridinol form. UV spectral shifts between solvents confirm tautomerism .
  • NMR Spectroscopy : Limited solubility in common solvents (e.g., CDCl₃) may complicate analysis. However, deuterated DMSO or DMF can resolve signals for methyl and aromatic protons, distinguishing tautomers .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm the solid-state tautomeric form, typically the pyridone structure due to hydrogen bonding .

Advanced: What reaction mechanisms explain the chlorination of this compound using POCl₃?

Methodological Answer:
Chlorination with POCl₃ proceeds via a two-step mechanism:

Activation : POCl₃ reacts with the carbonyl oxygen, forming a phosphorylated intermediate.

Nucleophilic Substitution : Cl⁻ attacks the electrophilic carbon, displacing the phosphate group.
For example, 3-nitro-1,5-naphthyridin-4(1H)-one reacts with POCl₃ under reflux to yield 4-chloro-3-nitro-1,5-naphthyridine (78% yield). The nitro group directs chlorination to the 4-position via resonance stabilization .

Advanced: How do substituents like methyl groups affect the reactivity and regioselectivity in naphthyridinone derivatives?

Methodological Answer:

  • Steric Effects : Methyl groups at the 2-position (e.g., 2-methyl-1,5-naphthyridin-4(1H)-one) hinder electrophilic substitution at adjacent positions, directing reactions to less hindered sites .
  • Electronic Effects : Electron-donating groups (e.g., methyl) activate specific positions for nitration or halogenation. For example, methyl substituents increase electron density at the 8-position, favoring bromination there .
  • Decarboxylation Stability : Methyl groups adjacent to carboxylic acid moieties (e.g., 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid) stabilize intermediates, improving decarboxylation yields .

Data Contradiction: How to resolve discrepancies in reaction yields when synthesizing this compound derivatives under varying conditions?

Methodological Answer:
Contradictory yields (e.g., 25% vs. 85% decarboxylation) arise from:

  • Temperature Control : Higher temperatures (325°C vs. 315°C) improve yields but risk decomposition. Optimize using thermogravimetric analysis (TGA) .
  • Catalyst Purity : Trace metals (e.g., Cu in decarboxylation) or moisture in POCl₃ can alter reactivity. Use freshly distilled reagents and inert atmospheres .
  • Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Application: What strategies are employed to design this compound analogs for biological activity studies?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methyl group with halogens or trifluoromethyl to enhance binding affinity, as seen in brominated analogs with improved pharmacokinetics .
  • Functional Group Addition : Introduce ester or amide groups (e.g., 3-(succinimidooxycarbonyl) derivatives) for prodrug strategies or targeted delivery .
  • Fused-Ring Systems : Incorporate fused pyrano or benzo rings (e.g., pyrano[2,3-b]quinoxaline) to modulate solubility and interaction with biological targets .

Q. Table 2: Design Strategies for Biological Applications

StrategyExample ModificationBiological ImpactReference
Halogenation8-Bromo substitutionEnhanced enzyme inhibition
Esterification3-Succinimidooxycarbonyl derivativeImproved solubility
Fused-Ring AdditionPyrano[2,3-b]quinoxaline coreDNA intercalation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,5-naphthyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Methyl-1,5-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.